molecular formula C9H20O B1606662 4-METHYL-5-OCTANOL CAS No. 59734-23-5

4-METHYL-5-OCTANOL

Cat. No.: B1606662
CAS No.: 59734-23-5
M. Wt: 144.25 g/mol
InChI Key: YLTHHPQUTLMNIF-UHFFFAOYSA-N
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Description

4-METHYL-5-OCTANOL is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in its structure. This compound is also known by its IUPAC name, this compound. It is a colorless liquid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-METHYL-5-OCTANOL can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where 2-bromopentane reacts with butyraldehyde in the presence of magnesium in diethyl ether at 0°C . This reaction yields this compound with a high degree of purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-METHYL-5-OCTANOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alkanes or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane (DMP)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 4-methyl-5-octanone

    Reduction: Corresponding alkanes

    Substitution: Alkyl halides

Scientific Research Applications

4-METHYL-5-OCTANOL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-5-OCTANOL involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms and the formation of a double bond with oxygen. This process involves the transfer of electrons and the formation of intermediate species .

Comparison with Similar Compounds

4-METHYL-5-OCTANOL can be compared with other similar alcohols such as:

  • 3-octanol
  • 2,2,4-trimethyl-3-pentanol
  • 2,2-dimethyl-3-hexanol
  • 2,3-dimethyl-3-hexanol

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure and the position of the hydroxyl group influence its reactivity and interactions with other compounds .

Properties

IUPAC Name

5-methyloctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-6-8(3)9(10)7-5-2/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTHHPQUTLMNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975146
Record name 5-Methyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59734-23-5
Record name 5-Methyl-4-octanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059734235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 5-Methyl-4-octanol?

A1: 5-Methyl-4-octanol, also known as cruentol, serves as the primary aggregation pheromone for the palm weevil species Rhynchophorus cruentatus. [, ] Released by males, this pheromone attracts both males and females of the species, facilitating aggregation and mating. [, ] This chemical signaling plays a crucial role in the weevil's life cycle, influencing its population dynamics and dispersal.

Q2: How does 5-Methyl-4-octanol interact with palm weevils to elicit a response?

A2: While the precise mechanism of olfactory reception remains to be fully elucidated, it is understood that 5-Methyl-4-octanol binds to specialized receptors within the weevil's antennae. [] This binding triggers a cascade of neural signals, ultimately influencing the insect's behavior, specifically attracting them to the pheromone source.

Q3: What is the stereochemistry of the most active form of 5-Methyl-4-octanol?

A3: The natural and most biologically active stereoisomer of cruentol is (4S,5S)-5-Methyl-4-octanol. [] This highlights the importance of stereochemistry in pheromone activity, as other stereoisomers might not elicit the same response from the weevils.

Q4: Beyond 5-Methyl-4-octanol, what other factors influence the attractiveness of pheromone traps?

A4: Field studies have demonstrated that while 5-Methyl-4-octanol is a potent attractant, its efficacy is significantly enhanced when combined with volatile compounds emitted from fermenting plant material. [] These plant volatiles, though not fully identified, act synergistically with the pheromone, creating a highly attractive blend for the weevils. Ethyl acetate, in particular, has shown promising synergistic effects. []

Q5: What are the practical implications of understanding the role of 5-Methyl-4-octanol in palm weevil ecology?

A5: This knowledge forms the basis for developing effective pest management strategies against Rhynchophorus cruentatus, a significant pest of palm trees. [] Pheromone-based traps utilizing synthetic 5-Methyl-4-octanol can be deployed to monitor weevil populations, track their spread, and potentially reduce their numbers through mass trapping, thus protecting valuable palm crops. []

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